Cas no 114435-86-8 (Fluoromethyl 4-methylbenzenesulfonate)

フルオロメチル4-メチルベンゼンスルホン酸塩(Fluoromethyl 4-methylbenzenesulfonate)は、有機合成において有用なスルホン酸エステル化合物です。特に、フルオロメチル基の導入剤として機能し、医薬品や農薬の中間体合成に応用されます。高い反応性と選択性を有し、穏やかな条件下でも効率的に反応が進行するため、複雑な分子構築に適しています。また、比較的安定な性質を持つため、取り扱いが容易であり、実験室規模から工業生産まで幅広く利用可能です。この化合物は、官能基変換やカップリング反応など、多様な有機合成プロセスにおいて重要な役割を果たします。

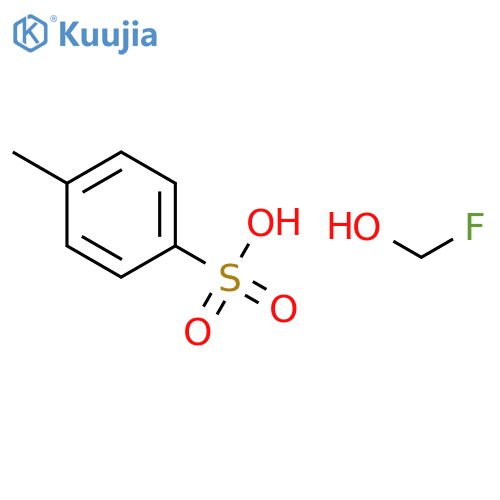

114435-86-8 structure

商品名:Fluoromethyl 4-methylbenzenesulfonate

CAS番号:114435-86-8

MF:C8H9FO3S

メガワット:204.218664884567

MDL:MFCD20482732

CID:1204579

PubChem ID:13862289

Fluoromethyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Methanol, fluoro-, 4-methylbenzenesulfonate

- Fluoromethyl 4-methylbenzenesulfonate

- fluoromethanol,4-methylbenzenesulfonic acid

- Methanol, 1-fluoro-, 1-(4-methylbenzenesulfonate)

- AK154788

- fluoromethyltosylate

- fluoromethyl tosylate

- fluoromethyl toluene-4-sulfonate

- RFCGZPLGJZELOK-UHFFFAOYSA-N

- BCP28142

- FCH2493719

- p-Toluenesulfonic acid fluoromethyl ester

- PC250002

- SY115211

- toluene-4-sulfonic acid fluoromethyl ester

- AX8242071

- ST24047214

- Methanol, 1-fluoro-, 1-(4

- 114435-86-8

- DS-8182

- C71460

- AKOS024260757

- MFCD20482732

- Fluoromethyl4-methylbenzenesulfonate

- A904670

- CS-W018988

- SCHEMBL29927

- C8H9FO3S

- DB-243560

-

- MDL: MFCD20482732

- インチ: 1S/C8H9FO3S/c1-7-2-4-8(5-3-7)13(10,11)12-6-9/h2-5H,6H2,1H3

- InChIKey: RFCGZPLGJZELOK-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])F

計算された属性

- せいみつぶんしりょう: 222.03623

- どういたいしつりょう: 204.02564348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.282±0.06 g/cm3(Predicted)

- ふってん: 302.1±22.0 °C(Predicted)

- PSA: 74.6

Fluoromethyl 4-methylbenzenesulfonate セキュリティ情報

- シグナルワード:Danger

- 危害声明: H227-H302-H314-H317

- 警告文: P210-P280-P305+P351+P338-P310

- 危険物輸送番号:3265

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD242071)

- 危険レベル:8

- 包装グループ:Ⅱ

Fluoromethyl 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ569-200mg |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 97% | 200mg |

1284.0CNY | 2021-07-12 | |

| Apollo Scientific | PC250002-1g |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 0.99 | 1g |

£27.00 | 2025-02-21 | |

| TRC | F598295-5mg |

Fluoromethyl 4-Methylbenzenesulfonate |

114435-86-8 | 5mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ569-250mg |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 97% | 250mg |

2550CNY | 2021-05-08 | |

| Alichem | A019087028-1g |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 95% | 1g |

$848.00 | 2023-09-04 | |

| Apollo Scientific | PC250002-250mg |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 97% | 250mg |

£54.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066100-5g |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 98% | 5g |

¥1407.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D745117-5g |

Methanol, 1-fluoro-, 1-(4-methylbenzenesulfonate) |

114435-86-8 | 95% | 5g |

$195 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066100-1g |

Fluoromethyl 4-methylbenzenesulfonate |

114435-86-8 | 98% | 1g |

¥282.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D917331-1g |

Fluoromethyl 4-Methylbenzenesulfonate |

114435-86-8 | 95% | 1g |

$800 | 2025-02-24 |

Fluoromethyl 4-methylbenzenesulfonate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

114435-86-8 (Fluoromethyl 4-methylbenzenesulfonate) 関連製品

- 312619-56-0(3-Methylbenzenesulfonic Acid Monohydrate)

- 1300-72-7(Xylenesulfonic Acid Sodium Salt)

- 104-15-4(4-methylbenzene-1-sulfonic acid)

- 6192-52-5(p-Toluenesulfonic acid monohydrate)

- 617-97-0(3-methylbenzene-1-sulfonic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114435-86-8)Fluoromethyl 4-methylbenzenesulfonate

清らかである:99%/99%

はかる:5g/25g

価格 ($):194.0/680.0